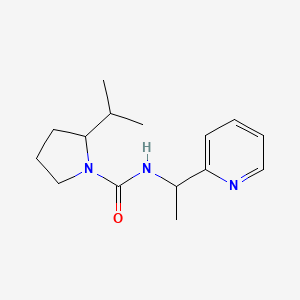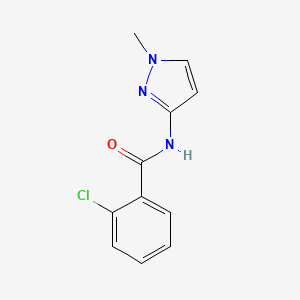
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a synthetic compound that belongs to the class of phenylpiperidine derivatives. This compound has gained significant attention in scientific research due to its potential application as an analgesic and anesthetic agent. The purpose of
Mechanism of Action
The mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. This activation results in the inhibition of pain signaling pathways, leading to the analgesic and anesthetic effects observed with this compound.
Biochemical and Physiological Effects:
In addition to its analgesic and anesthetic effects, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have other biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic effects. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anticonvulsant properties, making it a potential candidate for use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potent analgesic and anesthetic effects. This compound can be used to study pain signaling pathways and the mechanisms of action of analgesic and anesthetic agents. However, one limitation of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is its potential for abuse. This compound has been shown to have addictive properties, making it important to use caution when working with this compound in lab experiments.
Future Directions
There are many potential future directions for the study of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of new analgesic and anesthetic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one and its potential for use in the treatment of epilepsy. Finally, more research is needed to understand the potential for abuse of this compound and to develop strategies for minimizing its abuse potential.
Synthesis Methods
The synthesis of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves the reaction of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)ethanone with propionic anhydride in the presence of a catalyst such as trifluoroacetic acid. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Scientific Research Applications
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been extensively studied for its potential application as an analgesic and anesthetic agent. This compound has been shown to exhibit potent analgesic effects in animal models of pain, including thermal and mechanical stimuli. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anesthetic properties, making it a potential candidate for use in surgical procedures.
properties
IUPAC Name |
2-(2-benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-14-24(15-17(2)26-16)22(25)18(3)23-21-12-8-7-11-20(21)13-19-9-5-4-6-10-19/h4-12,16-18,23H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQORPIIGSVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)

![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)
![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)